molecular formula C12H17Cl2NO2 B2799428 Ethyl (4-chlorophenyl)(ethylamino)acetate hydrochloride CAS No. 1046535-04-9

Ethyl (4-chlorophenyl)(ethylamino)acetate hydrochloride

Cat. No. B2799428
CAS RN: 1046535-04-9
M. Wt: 278.17
InChI Key: WXERWVLAKAIKJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (4-chlorophenyl)(ethylamino)acetate hydrochloride is a chemical compound with the molecular formula C12H16ClNO2•HCl . It has a molecular weight of 278.17 . This compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of Ethyl (4-chlorophenyl)(ethylamino)acetate hydrochloride consists of a benzene ring (phenyl group) substituted with a chlorine atom at the 4th position. This phenyl group is attached to an ethylaminoacetate group through a single bond .


Physical And Chemical Properties Analysis

Ethyl (4-chlorophenyl)(ethylamino)acetate hydrochloride is a powder that should be stored at room temperature . It has a predicted refractive index of 1.52 .

Scientific Research Applications

Antimuscarinic Activity

The synthesis and antimuscarinic activity of a related compound, 2-[N-(ethyl)-(N-beta-hydroxyethyl)]aminoethyl 2,2-diphenylpropionate, a metabolite of aprophen, demonstrates a method that involves the hydrolysis of [2-(2-chloroethyl)ethylamino]ethyl acetate hydrochloride. This compound, although not directly Ethyl (4-chlorophenyl)(ethylamino)acetate hydrochloride, shows the chemical manipulation of similar compounds to achieve biological activity. The synthetic pathway involves basic solution hydrolysis, acidic pH adjustment, and treatment with diphenylpropionic acid, yielding a product with antimuscarinic activities but significantly less potent than its parent compound, aprophen (Brown et al., 1993).

Synthesis for Drug Development

An improved synthesis of Clopidogrel Sulfate demonstrates a pathway involving the condensation of related chlorophenyl compounds, showcasing the pharmaceutical application in creating intermediates for drug development. This process includes esterification, optical resolution, and condensation reactions to produce critical intermediates for Clopidogrel, a widely used antiplatelet drug. This example highlights the versatility of chlorophenyl compounds in synthesizing medically relevant agents with high yield and quality suitable for industrialization (Hu Jia-peng, 2012).

Structural and Computational Study

The crystal structure, FT-IR, FT-Raman, and 1H NMR analysis of a thioamide derivative closely related to Ethyl (4-chlorophenyl)(ethylamino)acetate hydrochloride demonstrates the application of various spectroscopic and computational techniques to understand the chemical structure and properties of chlorophenyl compounds. This study provided insights into the compound's molecular structure, vibrational frequencies, and optimized geometry, highlighting the importance of computational studies in complementing experimental data for chemical research (Prasanth et al., 2015).

Safety and Hazards

This compound may cause skin irritation and serious eye irritation. It may also cause respiratory irritation if inhaled, and it can be harmful if swallowed . Therefore, it’s important to handle this compound with appropriate safety measures, including wearing protective gloves, clothing, and eye/face protection .

Future Directions

While specific future directions for the research and application of Ethyl (4-chlorophenyl)(ethylamino)acetate hydrochloride are not mentioned in the sources I found, it’s clear that this compound is of interest in the field of proteomics research . As with any compound used in research, future studies will likely aim to further elucidate its properties, potential applications, and safety profile.

properties

IUPAC Name

ethyl 2-(4-chlorophenyl)-2-(ethylamino)acetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO2.ClH/c1-3-14-11(12(15)16-4-2)9-5-7-10(13)8-6-9;/h5-8,11,14H,3-4H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXERWVLAKAIKJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C1=CC=C(C=C1)Cl)C(=O)OCC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.